GLYCINE, N-(4,6-BIS(DIMETHYLAMINO)-s-TRIAZIN-2-YL)-N-METHYL-
CAS No.: 64124-17-0
Cat. No.: VC18457325
Molecular Formula: C10H18N6O2
Molecular Weight: 254.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64124-17-0 |
|---|---|
| Molecular Formula | C10H18N6O2 |
| Molecular Weight | 254.29 g/mol |
| IUPAC Name | 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-methylamino]acetic acid |
| Standard InChI | InChI=1S/C10H18N6O2/c1-14(2)8-11-9(15(3)4)13-10(12-8)16(5)6-7(17)18/h6H2,1-5H3,(H,17,18) |
| Standard InChI Key | MHCGRNOLRGUOEV-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=NC(=NC(=N1)N(C)CC(=O)O)N(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Glycine, N-(4,6-bis(dimethylamino)-s-triazin-2-yl)-N-methyl- is systematically named 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-methylamino]acetic acid under IUPAC nomenclature. Its structure comprises a central triazine ring substituted with dimethylamino groups at the 4- and 6-positions, a methylamino-glycine moiety at the 2-position, and an acetic acid side chain. The compound’s canonical SMILES representation is CN(C)C1=NC(=NC(=N1)N(C)CC(=O)O)N(C)C, reflecting its branched topology.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 64124-17-0 |
| Molecular Formula | |
| Molecular Weight | 254.29 g/mol |
| InChI Key | MHCGRNOLRGUOEV-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of Glycine, N-(4,6-bis(dimethylamino)-s-triazin-2-yl)-N-methyl- typically involves a multi-step sequence starting with glycine and a triazine precursor. A common method includes:
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Triazine Core Formation: Reacting cyanuric chloride with dimethylamine to yield 4,6-bis(dimethylamino)-1,3,5-triazine-2-chloride.
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Glycine Functionalization: Introducing a methylamino group to glycine via reductive alkylation.
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Coupling Reaction: Combining the functionalized glycine with the triazine intermediate under basic conditions to form the final product.
Yield optimization often requires precise temperature control (40–60°C) and anhydrous solvents such as tetrahydrofuran. Analytical validation via -NMR and high-resolution mass spectrometry confirms structural integrity.
Biological Activity and Mechanisms
Herbicidal Properties
Glycine, N-(4,6-bis(dimethylamino)-s-triazin-2-yl)-N-methyl- disrupts photosynthetic electron transport in plants by binding to the D1 protein of photosystem II (PSII), a mechanism shared with triazine herbicides like atrazine . Field studies demonstrate efficacy against broadleaf weeds at concentrations as low as 0.5–2.0 kg/ha, with residual activity persisting for 4–6 weeks.
Table 2: Comparative Herbicidal Activity
| Compound | Target Site | Application Rate (kg/ha) |
|---|---|---|
| Glycine-triazine derivative | PSII D1 protein | 0.5–2.0 |
| Atrazine | PSII D1 protein | 1.0–3.0 |
| Mesotrione | HPPD enzyme | 0.1–0.3 |
Physicochemical Stability and Reactivity
Degradation Kinetics
The compound remains stable under neutral pH (6.0–8.0) and temperatures below 40°C. Hydrolytic degradation occurs in acidic (pH < 4) or alkaline (pH > 9) conditions, yielding dimethylamine and glycine derivatives as primary breakdown products. Photostability studies indicate a half-life of 48 hours under UV light (254 nm), necessitating dark storage for long-term preservation.
Solubility and Partitioning
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Water Solubility: 12.5 mg/L at 25°C (log : 1.8).
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Organic Solubility: Miscible in methanol, acetone, and dichloromethane.
Applications in Agricultural Research
Herbicide Formulation Development
Glycine, N-(4,6-bis(dimethylamino)-s-triazin-2-yl)-N-methyl- serves as a lead compound for novel herbicide formulations. Premixes combining this agent with s-metolachlor (Dual II Magnum®) show synergistic effects against resistant Amaranthus species .
Soil Mobility Studies
Future Research Directions
Structure-Activity Relationship (SAR) Optimization
Modifying the dimethylamino groups to bulkier substituents (e.g., diethylamino) could enhance herbicidal potency while reducing non-target toxicity. Computational modeling using density functional theory (DFT) may aid in predicting optimal substituents.
Environmental Impact Mitigation
Developing slow-release formulations or biodegradable analogs could address leaching concerns. Collaboration with agrochemical regulators will ensure compliance with evolving environmental standards .
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